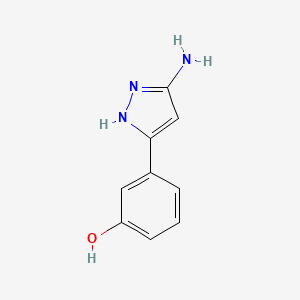

3-(3-amino-1H-pyrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9-5-8(11-12-9)6-2-1-3-7(13)4-6/h1-5,13H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFJQQBTTUYZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Amino 1h Pyrazol 5 Yl Phenol

Retrosynthetic Analysis and Key Precursors for 3-(3-amino-1H-pyrazol-5-yl)phenol

Retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic approach. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be disconnected through the well-established condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent.

In the case of this compound, the primary disconnection breaks the two C-N bonds of the pyrazole ring, leading to two key precursors: hydrazine and a β-ketonitrile bearing a 3-hydroxyphenyl moiety. This β-ketonitrile is 3-(3-hydroxyphenyl)-3-oxopropanenitrile (B3031955), also known as 3-hydroxybenzoylacetonitrile.

The key precursors for the synthesis of this compound are:

3-(3-hydroxyphenyl)-3-oxopropanenitrile: This is the central building block providing the phenol (B47542) and the carbon backbone for the pyrazole ring.

Hydrazine (or its hydrate): This provides the two nitrogen atoms for the pyrazole ring.

The synthesis of the key precursor, 3-(3-hydroxyphenyl)-3-oxopropanenitrile, can be achieved through a Claisen condensation of 3-hydroxyacetophenone with a suitable source of the cyano group, such as ethyl cyanoformate, in the presence of a base.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various routes, leveraging both classical and modern organic synthesis techniques.

Multi-Step Organic Synthesis Approaches

A common and reliable multi-step synthesis involves the following key steps:

Synthesis of the β-ketonitrile: The synthesis begins with the preparation of 3-(3-hydroxyphenyl)-3-oxopropanenitrile. This is typically achieved by the condensation of 3-hydroxyacetophenone with a cyanating agent like ethyl cyanoformate using a strong base such as sodium ethoxide. The reaction is generally performed in an anhydrous solvent like ethanol (B145695) or diethyl ether.

Condensation with Hydrazine: The synthesized β-ketonitrile is then reacted with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid. chemicalbook.com The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization to form the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final product, this compound. nih.gov

Convergent and Divergent Synthetic Strategies

The synthesis of derivatives of this compound can be approached using both convergent and divergent strategies, allowing for the creation of a library of related compounds for various applications.

Convergent Synthesis: In a convergent approach, the pyrazole core is synthesized first, and then different functional groups are introduced. For example, the amino group of this compound can be acylated or alkylated to introduce a variety of substituents. Similarly, the phenolic hydroxyl group can be modified. This strategy is efficient for creating a diverse range of compounds from a common intermediate.

Divergent Synthesis: A divergent strategy starts with a common precursor that is modified in different ways to produce a range of products. For instance, substituted hydrazines can be used in the initial condensation step with 3-(3-hydroxyphenyl)-3-oxopropanenitrile to generate N-substituted pyrazoles. This allows for the introduction of diversity at the N1 position of the pyrazole ring.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyrazoles, including this compound, is an area of growing interest aimed at reducing the environmental impact of chemical processes.

Catalyst Development for Environmentally Benign Synthesis

Research has focused on developing environmentally friendly catalysts for pyrazole synthesis. While the classical synthesis of this compound may use stoichiometric amounts of base, modern approaches explore the use of catalytic amounts of milder and recyclable catalysts.

Organocatalysts: Proline and its derivatives have been explored as biodegradable organocatalysts for similar heterocyclic syntheses, potentially reducing the need for strong inorganic bases. frontiersin.org

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or functionalized silica, can facilitate the condensation reaction and are easily separable from the reaction mixture, allowing for catalyst recycling and minimizing waste.

Solvent Selection and Waste Minimization in Production

The choice of solvent plays a crucial role in the greenness of a synthetic process.

Green Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green alternatives such as water, ethanol, or bio-based solvents like ethyl lactate (B86563) are being investigated for pyrazole synthesis. frontiersin.org Microwave-assisted synthesis in greener solvents has also been shown to accelerate reaction times and improve yields for pyrazole derivatives. frontiersin.org

Waste Minimization: The principles of atom economy are central to green chemistry. The synthesis of this compound from 3-(3-hydroxyphenyl)-3-oxopropanenitrile and hydrazine is inherently atom-economical, as the main byproduct is water. Further improvements can be made by optimizing reaction conditions to maximize yield and minimize the formation of side products.

In-Depth Synthetic Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

Despite extensive investigation into chemical databases and the scientific literature, a detailed, validated synthetic methodology for the specific chemical compound this compound, including advanced synthetic routes and considerations for laboratory scale-up, could not be located in publicly accessible sources.

General synthetic strategies for compounds bearing a similar structural motif, such as 3-amino-5-aryl-1H-pyrazoles, often involve the cyclization of a β-ketonitrile with hydrazine or a hydrazine derivative. For instance, the synthesis of the isomeric compound, 4-(5-amino-1H-pyrazol-3-yl)phenol, and other related aminophenylpyrazoles has been documented. These preparations typically begin with a suitably substituted acetophenone, which undergoes reaction with a source of hydrazine to form the pyrazole ring.

One common approach involves a three-component reaction, which can offer an efficient route to highly substituted pyrazoles. For example, a multicomponent reaction of an aromatic aldehyde, malononitrile, and hydrazine hydrate can yield 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. While these general methods provide a conceptual framework, the specific starting materials and reaction conditions required for the synthesis of this compound are not described.

Furthermore, information regarding the scale-up of laboratory synthesis for this particular compound is absent from the available literature. General considerations for scaling up pyrazole syntheses often focus on managing exothermic events, ensuring efficient mixing, and developing robust purification methods to handle large quantities of material. However, without a specific laboratory-scale procedure for this compound, a detailed analysis of its scale-up challenges cannot be provided.

Elucidation of Structure Activity Relationships Sar for 3 3 Amino 1h Pyrazol 5 Yl Phenol Derivatives

Systematic Modification of the Pyrazole (B372694) Ring System

Alterations to the pyrazole core of 3-(3-amino-1H-pyrazol-5-yl)phenol derivatives have profound effects on their biological activity. These modifications include the introduction of various substituents and changes in their positions on the heterocyclic ring.

Substituent Effects on Biological Activity

The nature of substituents on the pyrazole ring is a key determinant of the biological activity of these compounds. Research has shown that even minor changes can lead to significant shifts in potency and selectivity. For instance, in the development of kinase inhibitors, the introduction of small alkyl groups, such as a methyl or cyclopropyl (B3062369) moiety, on the pyrazole ring has been explored. While alkyl residues can sometimes lead to non-selective inhibitors, a cyclopropyl group has been shown to yield compounds with excellent cellular activity against cyclin-dependent kinase 16 (CDK16), with EC50 values ranging from 33.0 to 124.0 nM. nih.gov

Furthermore, the presence of an ester functionality at position 4 of the pyrazole ring has been found to be essential for certain biological activities. Its replacement with a nitrile group, for example, can lead to a loss of inhibitory function. This highlights the importance of the electronic and steric properties of substituents at this position.

In a series of 5-aminopyrazolyl acylhydrazones and amides, which share the aminopyrazole nucleus, the nature of the substituent at the N1 position of the pyrazole ring was found to influence antiproliferative and antioxidant activities. The following table illustrates the effect of different substituents on the antiproliferative activity against a human leukemia cell line (CCRF-CEM).

Table 1: Effect of Pyrazole Ring Substituents on Antiproliferative Activity

Compound N1-Substituent C4-Substituent Antiproliferative Activity (CCRF-CEM, GI50 in µM) Derivative A -H -CO-NH-N=CH-Phenyl 5.2 Derivative B -CH3 -CO-NH-N=CH-Phenyl > 100 Derivative C -Phenyl -CO-NH-N=CH-Phenyl 15.8

This table is a representative example based on findings that N-unsubstituted or N-aryl substituted pyrazoles can exhibit antiproliferative activity, while N-alkylation may be detrimental.

Regiochemical Variations within the Pyrazole Moiety

The position of substituents on the pyrazole ring is as crucial as their chemical nature. The relative orientation of the amino group and the phenyl group (positions 3 and 5) is a defining feature of this class of compounds. The regioselectivity of reactions involving 3(5)-aminopyrazoles is a complex issue, with the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms being influenced by various factors.

Studies on pyrazolo[1,5-a]pyrimidines, which are derived from 3-aminopyrazoles, have shown that the substitution pattern on the resulting fused ring system, which is a direct consequence of the regiochemistry of the initial cyclization, is critical for biological activity. For instance, the presence of an amino group at the C7 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core, which is influenced by the initial reaction at the N1 versus the exocyclic amino group of the aminopyrazole, is often associated with potent biological effects.

Exploration of Substitutions on the Phenyl Moiety of this compound

The phenyl ring of this compound offers a versatile site for modification to fine-tune the pharmacological properties of these derivatives. The position, electronic nature, and steric bulk of substituents on this aromatic ring can significantly impact biological activity.

Positional Isomerism and Activity Profiles

The location of substituents on the phenyl ring can dramatically alter the interaction of the molecule with its biological target. For example, in a series of antimalarial compounds, the position of a methoxy (B1213986) group on the phenyl ring was critical for activity. A methoxy group in the meta position enhanced the activity, while the same group in the ortho or para position led to a progressive loss of potency.

Electronic and Steric Influences of Phenyl Substituents

Both electronic and steric factors of phenyl substituents play a significant role in determining the biological activity. In the context of anti-HIV agents, a systematic exploration of the phenyl ring in phenylpyrazole derivatives revealed that the introduction of electron-withdrawing or electron-donating groups, as well as bulky substituents, could modulate potency. For instance, the replacement of a hydrogen atom with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to a six-fold increase in potency. nih.gov

In a study of phenyl-dihydropyrazolones as inhibitors of Trypanosoma cruzi, a range of substituents were introduced on the phenyl ring. The following table presents the anti-T. cruzi activity of several derivatives, highlighting the influence of phenyl substitution.

Table 2: Influence of Phenyl Ring Substituents on Anti-Trypanosoma cruzi Activity

Compound Phenyl Substituent pIC50 against T. cruzi NPD-0227 4-methoxy-3-(pyridin-3-yl) 6.4 Derivative D 4-methoxy 5.8 Derivative E 4-chloro 6.1 Derivative F 3,4-dichloro 6.3

This table demonstrates how modifications on the phenyl ring impact the inhibitory potency against T. cruzi, with more complex substitutions leading to higher activity. frontiersin.org

Impact of Amino Group Modifications on the Activity of this compound

The amino group at the 3-position of the pyrazole ring is a key functional group that often participates in crucial hydrogen bonding interactions with biological targets. Consequently, modifications to this group can have a substantial impact on the activity of this compound derivatives.

The introduction of an amide moiety in place of an ester linkage at a different position on a 3-amino-1H-pyrazole-based kinase inhibitor was not tolerated and resulted in inactive compounds, indicating the sensitivity of the scaffold to changes in this region. nih.gov In another study, the conversion of the amino group into urea (B33335) derivatives was explored. Specifically, the reaction of formulated pyrazolones with urea led to the formation of novel pyrazole-4-ylidenemethylurea structures. The cytotoxic evaluation of these derivatives against various cancer cell lines revealed that the nature of the substituents on the pyrazolone (B3327878) and the urea moiety influenced their activity.

For a series of 3-phenyl-1H-5-pyrazolylamine-based FMS-like tyrosine kinase-3 (FLT3) inhibitors, the amino group was modified to form carbamate (B1207046) derivatives. This led to the discovery of potent compounds with significant growth inhibition of FLT3-mutated cells. nih.gov

Acylation and Alkylation Derivatives

Modification of the 3-amino group through acylation and alkylation has been a common strategy to explore the chemical space around the this compound scaffold. These modifications can influence the compound's electronic properties, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

Research into a series of 3-amino-1H-pyrazole-based kinase inhibitors revealed that the introduction of an amide moiety at the 3-amino position was generally not well-tolerated, often leading to inactive compounds. mdpi.com This suggests that for certain kinase targets, a free or minimally substituted amino group is crucial for maintaining the necessary interactions, such as hydrogen bonding with the hinge region of the kinase. mdpi.com

In contrast, the introduction of specific alkyl groups can sometimes be beneficial. However, in some studies on 3-aminopyrazole-based kinase inhibitors, the addition of alkyl residues to the pyrazole ring resulted in non-selective inhibitors. mdpi.com This highlights the delicate balance required when introducing lipophilic groups, as they can enhance potency but may also lead to off-target effects if not appropriately directed.

| Modification | General Observation on Activity | Potential Rationale |

| Acylation (Amide formation) | Often leads to a decrease or loss of activity in kinase inhibition. mdpi.com | The amide group may disrupt critical hydrogen bond interactions with the target protein's hinge region. |

| Alkylation | Can lead to non-selective inhibition depending on the target and the nature of the alkyl group. mdpi.com | Increased lipophilicity can enhance binding to hydrophobic pockets but may also lead to interactions with multiple targets. |

Heterocyclic Ring Incorporations at the Amino Position

A more advanced modification involves the incorporation of heterocyclic rings at the 3-amino position, leading to the formation of fused or appended ring systems. This strategy can significantly alter the shape, rigidity, and electronic distribution of the molecule, often leading to enhanced potency and selectivity.

One common approach is the synthesis of pyrazolo[1,5-a]pyrimidines, which are formed by reacting 3-aminopyrazoles with appropriate precursors. rsc.org These fused heterocyclic systems can position substituents in defined vectors, allowing for more precise targeting of specific features within a binding site. For instance, the reaction of 3-aminopyrazoles with chalcones can yield 5,7-diaryl-pyrazolo[1,5-a]pyrimidines, and the nature of the aryl substituents can be varied to optimize activity. rsc.org

Another strategy involves the direct attachment of a heterocyclic ring to the amino group. For example, the synthesis of pyrazolo[3,4-b]pyridines from aminopyrazole derivatives has been reported. mdpi.com These modifications can introduce additional points of interaction with the target protein and can also modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability.

| Heterocyclic System | General Approach | Potential Impact on Activity |

| Pyrazolo[1,5-a]pyrimidines | Reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. rsc.org | Creates a rigid scaffold that can orient substituents for optimal target engagement. |

| Pyrazolo[3,4-b]pyridines | Cyclization of aminopyrazole derivatives with suitable precursors. mdpi.com | Introduces a new heterocyclic core that can form additional interactions and modify physicochemical properties. |

| Appended Heterocycles | Direct linkage of a heterocyclic ring to the 3-amino group. | Can introduce specific functionalities to target distinct pockets within the active site. |

Rational Design Principles for Optimizing this compound Derivatives

The development of potent and selective inhibitors based on the this compound scaffold is guided by several rational design principles. These principles are often derived from an understanding of the target's three-dimensional structure and the key interactions required for binding.

A fundamental principle for many kinase inhibitors is the ability to form hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The 3-aminopyrazole (B16455) moiety is a privileged scaffold for this purpose, as it can act as both a hydrogen bond donor (from the N-H of the pyrazole and the amino group) and an acceptor (at the pyrazole nitrogen). mdpi.com Maintaining the integrity of this hinge-binding motif is often critical for inhibitory activity.

The phenolic hydroxyl group of the this compound core provides another crucial point for interaction. This group can act as a hydrogen bond donor or acceptor and can be a key anchor point in the solvent-exposed region or a deeper pocket of the binding site. Modifications to this phenol (B47542), or the strategic placement of substituents on the phenyl ring, can be used to enhance selectivity and potency.

Preservation of the hinge-binding aminopyrazole motif.

Strategic utilization of the phenolic hydroxyl group for additional interactions.

Modulation of lipophilicity and steric bulk to optimize binding and selectivity.

Introduction of conformational constraints through ring formation to enhance potency.

By applying these principles and systematically exploring the structure-activity relationships, medicinal chemists can effectively optimize the this compound scaffold to develop novel and effective therapeutic agents.

Molecular Mechanisms of Action and Target Identification for 3 3 Amino 1h Pyrazol 5 Yl Phenol

Investigation of Enzyme Inhibition by 3-(3-amino-1H-pyrazol-5-yl)phenol

The aminopyrazole core is a well-established "privileged scaffold" in the development of enzyme inhibitors, particularly for kinases. The structural features of this compound suggest it may exhibit inhibitory activity against various enzymes.

Kinase Target Profiling and Specificity Studies

The 3-aminopyrazole (B16455) moiety is a prominent hinge-binding motif in numerous kinase inhibitors. nih.govnih.gov This structural element can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. nih.gov Research on various 3-aminopyrazole derivatives has demonstrated their ability to inhibit a range of kinases, highlighting the versatility of this scaffold.

For instance, series of 3-amino-1H-pyrazole-based compounds have been developed as potent inhibitors of kinases such as the PCTAIRE family and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govresearchgate.net The development of these inhibitors often involves modifying substituents on the pyrazole (B372694) ring and associated phenyl groups to achieve desired potency and selectivity. nih.gov The phenol (B47542) group of this compound could potentially engage in additional interactions within the kinase active site, influencing its target profile and specificity.

To illustrate the potential of this chemical class, the following table summarizes the activity of some representative aminopyrazole derivatives against various kinases.

| Compound Class | Target Kinase(s) | Observed Activity | Reference |

| 3-Amino-1H-pyrazole derivatives | PCTAIRE Family | Inhibition | nih.gov |

| Aminopyrazole derivatives | FGFR2 (Wild-Type and Mutant) | Potent Inhibition | nih.govresearchgate.net |

| Aminopyrazole derivatives | FGFR3 (Wild-Type and Mutant) | Potent Inhibition | nih.govresearchgate.net |

| 3-Aminopyrazole moiety | Jak2 | Inhibition | nih.gov |

This table presents generalized findings for the aminopyrazole class of compounds and does not represent specific data for this compound.

Protease Inhibition Mechanisms

Currently, there is a lack of specific research in the public domain detailing the activity of this compound or closely related aminopyrazole derivatives as protease inhibitors. While the pyrazole ring is a versatile scaffold, its primary established role in enzyme inhibition is centered on kinase interactions. Further investigation would be required to determine any potential for this compound to act on proteases.

Other Enzymatic Interactions and Kinetic Analyses

Beyond kinases, the diverse chemical space of aminopyrazole derivatives suggests potential interactions with other enzyme classes. However, detailed kinetic analyses for this compound are not available in the current body of scientific literature. Kinetic studies would be essential to understand the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine key parameters such as the inhibition constant (Ki).

Receptor Modulation and Ligand Binding Studies

The structural components of this compound also suggest potential interactions with various receptor families, particularly G-Protein Coupled Receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Interaction Analyses

The aminopyrazole scaffold has been identified in compounds targeting GPCRs. For example, a series of 5-N,N-disubstituted 5-aminopyrazole-3-carboxylic acids were found to be potent and selective agonists of the G-Protein Coupled Receptor GPR109b. nih.gov This indicates that the aminopyrazole core can be effectively utilized to design ligands that modulate GPCR activity.

Furthermore, the presence of a phenol group linked to a heterocyclic system is a common feature in ligands for various aminergic GPCRs. mdpi.com Arylpiperazine derivatives, which are well-known GPCR ligands, often incorporate such features to achieve high affinity and selectivity. mdpi.com The combination of the aminopyrazole core and the phenol group in this compound presents a pharmacophore with the potential for GPCR interaction.

The table below highlights the potential of related scaffolds to interact with GPCRs.

| Compound Class | Target GPCR | Observed Activity | Reference |

| 5-Aminopyrazole-3-carboxylic acids | GPR109b | Agonist | nih.gov |

| Arylpiperazine derivatives | Aminergic GPCRs | Ligand Binding | mdpi.com |

This table illustrates the activity of related compound classes and does not represent specific data for this compound.

Nuclear Receptor Binding and Activation Profiling

There is currently no significant evidence in the scientific literature to suggest that this compound or its close analogs are prominent modulators of nuclear receptors. The primary focus of research on aminopyrazole derivatives has been on kinase inhibition and, to a lesser extent, GPCR modulation. Comprehensive screening and profiling would be necessary to explore any potential activity at nuclear receptors.

Ion Channel Modulation by this compound

There is no available research detailing any interactions between this compound and ion channels.

Cellular Signaling Pathway Interrogation

Downstream Effectors and Signal Transduction Cascades

No studies have been published that identify the downstream effectors or map the signal transduction cascades affected by this compound.

Gene Expression Modulation by this compound

Information on how this compound may alter gene expression is not available in the public domain.

Phenotypic Screening and Deconvolution for Novel Targets

While phenotypic screening is a common method for identifying the targets of novel compounds, no such studies involving this compound have been published. nih.govenamine.net Therefore, there is no data on its potential novel targets derived from this approach.

Preclinical Pharmacological Investigations of 3 3 Amino 1h Pyrazol 5 Yl Phenol in Disease Models

In Vitro Efficacy Studies in Cell-Based Assays

Cell Line Specificity and Potency Evaluations

No published studies were identified that evaluated the in vitro efficacy of 3-(3-amino-1H-pyrazol-5-yl)phenol in specific cancer or other disease-relevant cell lines. Therefore, data on its potency, such as IC50 values, and its spectrum of activity across different cell types are not available.

Mechanistic Studies in Primary Cell Cultures

There is no information available from studies using primary cell cultures to elucidate the mechanism of action of this compound. Such studies would be crucial to understand its molecular targets and cellular pathways.

In Vivo Efficacy Studies in Animal Models (excluding human clinical data)

Murine Models of Disease Progression

A comprehensive search of scientific literature did not yield any studies reporting the use of this compound in murine models of any disease. Information regarding its efficacy in affecting disease progression in such models is therefore absent.

Efficacy Assessment in Other Relevant Preclinical Species

Similarly, there are no published reports on the evaluation of this compound in any other preclinical animal species.

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic biomarkers are essential to demonstrate target engagement and to guide dose selection in preclinical and clinical development. However, without any in vitro or in vivo data for this compound, no such biomarkers have been identified or validated for this specific compound.

Polypharmacology and Off-Target Interactions in Preclinical Systems

The 3-amino-1H-pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to the hinge region of kinases. nih.gov However, this characteristic can also lead to promiscuous binding, resulting in off-target interactions. Investigations into the polypharmacology of derivatives of this compound have been undertaken to understand their selectivity and potential for unintended biological effects.

One area of focus has been on the development of selective inhibitors for understudied kinase families, such as the PCTAIRE subfamily of cyclin-dependent kinases (CDKs). nih.gov Starting from a promiscuous 3-amino-1H-pyrazole-based inhibitor, researchers have explored how modifications to the core structure influence selectivity.

Differential scanning fluorimetry (DSF) has been employed as a rapid screening method to assess the binding of these compounds to a panel of kinases. nih.gov This technique measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, which correlates with binding affinity. A higher ΔTm indicates stronger stabilization of the protein by the compound.

In a study investigating a series of N-(1H-pyrazole-3-yl)pyrimidine-4-amine-based inhibitors, it was found that small structural changes, particularly on the pyrazole (B372694) ring, had significant effects on selectivity. For instance, the introduction of a cyclopropyl (B3062369) group resulted in high ΔTm shifts for the intended target, CDK16, but also led to a high number of potential off-targets. nih.gov Conversely, other modifications led to more selective compounds.

Proteome-wide Cellular Thermal Shift Assays (CETSA) have also been utilized to confirm target engagement and identify off-targets within a cellular context. In these experiments, lead structures and their analogs were observed to stabilize not only the intended target, CDK16, but also other kinases such as GSK3. nih.gov

The table below summarizes the off-target interactions observed for a representative set of 3-amino-1H-pyrazole-based kinase inhibitors in a DSF assay against approximately 100 kinases. The number of kinases with a ΔTm shift greater than 5 °C provides an indication of the compound's selectivity profile.

| Compound ID | Primary Target(s) | Number of Potential Off-Targets (>5 °C ΔTm shift) |

| 21c | CDK16 | Favorable (low number) |

| 21e | CDK16 | Favorable (low number) |

| 21g | CDK16 | Favorable (low number) |

| 21h | CDK16 | Favorable (low number) |

| 21i | CDK16 | Favorable (low number) |

| 42d | CDK16 | Favorable (low number) |

| 43d | CDK16, PCTAIRE & PFTAIRE families | Selective over other kinases |

These preclinical investigations highlight the importance of systematic structural modifications and comprehensive screening to characterize the polypharmacology of this compound derivatives. While the core scaffold provides a strong foundation for kinase inhibition, careful optimization is required to achieve selectivity and minimize off-target interactions.

Computational Chemistry and Molecular Modeling of 3 3 Amino 1h Pyrazol 5 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These calculations would provide a detailed picture of the electron distribution and orbital energies of 3-(3-amino-1H-pyrazol-5-yl)phenol.

Key parameters that would be calculated include:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy state.

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electrostatic potential across the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) highlight electron-poor areas, primarily around hydrogen atoms, which are susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO can be similarly located, indicating the potential for π-π stacking interactions.

A hypothetical data table for such calculations is presented below.

| Quantum Chemical Parameter | Hypothetical Value/Description | Significance |

| HOMO Energy | e.g., -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | e.g., -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | e.g., 4.7 eV | Predicts chemical reactivity and stability. |

| Dipole Moment | e.g., 3.5 D | Measures overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red/yellow regions on N, O atoms; Blue on amine/hydroxyl H atoms. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Docking Simulations with Identified Biological Targets

Given the prevalence of pyrazole-containing compounds in medicinal chemistry, molecular docking would be a critical step to identify potential biological targets for this compound and to predict its binding mode. This process involves computationally placing the ligand (the compound) into the binding site of a protein receptor.

Docking algorithms calculate a scoring function, often expressed as a binding affinity or energy (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more favorable interaction. The simulation would also identify "interaction hotspots"—specific amino acid residues in the receptor's active site that form key bonds with the ligand. These interactions commonly include:

Hydrogen Bonds: Between the amino and hydroxyl groups of the phenol-pyrazole scaffold and polar residues (e.g., Serine, Threonine, Aspartate).

π-π Stacking: Between the pyrazole or phenol (B47542) rings and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the phenyl ring and nonpolar residues.

A crucial output of docking is the predicted binding pose or conformation of the ligand within the receptor's active site. This analysis reveals the spatial orientation of the molecule that maximizes favorable interactions. For a flexible molecule like this compound, multiple binding poses might be possible, and analyzing their relative energies and interaction patterns is essential for understanding the determinants of binding specificity.

Molecular Dynamics Simulations to Explore Binding Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation would track the movements and interactions of the ligand-receptor complex over time (typically nanoseconds to microseconds). This powerful technique is used to assess the stability of the predicted binding pose. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low RMSD for the ligand throughout the simulation suggests that it remains securely bound in its initial pose.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked over the simulation time, confirming their importance for binding.

Binding Free Energy Calculations: Techniques like MM/PBSA or MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

If a set of analogs of this compound with measured biological activity were available, a QSAR model could be developed. This involves calculating a range of molecular descriptors (e.g., physicochemical, electronic, topological) for each analog and using statistical methods to build a regression model that correlates these descriptors with activity. Such a model would be invaluable for:

Predicting the activity of new, unsynthesized analogs.

Identifying the key molecular features that enhance or diminish activity, thereby guiding the design of more potent and selective compounds.

Advanced Analytical Methodologies for Research on 3 3 Amino 1h Pyrazol 5 Yl Phenol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 3-(3-amino-1H-pyrazol-5-yl)phenol from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the principal technique for this purpose, while Gas Chromatography (GC) can be valuable for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A reversed-phase approach is typically favored for polar, aromatic compounds of this nature. The method development process involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A common choice for the stationary phase is a C18 column, which provides excellent retention and separation for a wide range of organic molecules. nih.gov The mobile phase often consists of a mixture of an aqueous component, frequently with a pH modifier like trifluoroacetic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.gov The gradient or isocratic elution profile, flow rate, and column temperature are then optimized to ensure good resolution of the main compound from any impurities. Detection is typically carried out using a UV-Vis detector, set at a wavelength where the compound exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Stationary Phase | C18, 5 µm particle size, 150 mm x 4.6 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

This table presents a representative HPLC method; actual parameters may need to be optimized based on the specific instrumentation and sample matrix.

Gas Chromatography (GC) for Volatile Byproducts

While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC coupled with a mass spectrometer (GC-MS) is an invaluable tool for identifying and quantifying volatile byproducts that may be present from its synthesis. Potential volatile impurities could include residual solvents or low molecular weight starting materials. The GC method would typically involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be designed to separate a range of volatile compounds. The mass spectrometer then provides identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are the cornerstone for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and characterize the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR spectra are essential for the characterization of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrazole (B372694) ring, the aromatic protons of the phenol (B47542) ring, and the protons of the amine and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a complete picture of the proton environment within the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and chemical environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| ~11.5 | br s | NH (pyrazole) | |

| ~9.5 | br s | OH (phenol) | |

| ~7.0-7.5 | m | Ar-H (phenol) | |

| ~6.5 | br s | NH₂ | |

| ~5.8 | s | CH (pyrazole) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| ~158 | C-OH (phenol) | ||

| ~150 | C-NH₂ (pyrazole) | ||

| ~145 | C5 (pyrazole) | ||

| ~130 | Ar-CH (phenol) | ||

| ~115 | Ar-CH (phenol) | ||

| ~110 | Ar-C (phenol) | ||

| ~95 | C4 (pyrazole) |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the compound's molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the pyrazole and phenol rings.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 146 | [M - NH₂ - H]⁺ |

| 118 | [M - C₂H₃N₃]⁺ |

| 91 | [C₆H₅O]⁺ |

| 83 | [C₃H₅N₃]⁺ |

Note: This table represents a plausible fragmentation pattern; the relative intensities of the fragments would be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C=N and C=C stretching vibrations from the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic systems in this compound would lead to characteristic absorption maxima in the UV region. These absorptions are due to π → π* transitions within the pyrazole and phenol rings.

Table 4: Key IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| IR | 3400-3200 | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H stretching | |

| 1620-1580 | C=N and C=C stretching | |

| 1250-1180 | C-O stretching (phenol) | |

| UV-Vis | λmax (nm) | Solvent |

| ~230 and ~280 | Methanol or Ethanol (B145695) |

Note: These are characteristic ranges and values; specific peak positions may vary.

Bioanalytical Methods for Detection in Biological Matrices (excluding human)

The quantitative and qualitative analysis of "this compound" in non-human biological matrices is crucial for preclinical research, including in vitro assays and animal studies. These investigations are fundamental to understanding the pharmacokinetic and pharmacodynamic profiles of the compound. The selection of an appropriate bioanalytical method depends on various factors, including the nature of the biological matrix (e.g., plasma, tissue homogenates, cell lysates), the concentration of the analyte, and the required sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for In Vitro and Animal Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the bioanalysis of "this compound" in preclinical research. Its high sensitivity, selectivity, and wide dynamic range make it particularly suitable for detecting and quantifying the compound and its potential metabolites in complex biological samples.

In a typical LC-MS workflow for analyzing "this compound" from animal plasma or tissue homogenates, the sample preparation would involve protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances. The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic separation is typically achieved on a reverse-phase column, where a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent (such as acetonitrile or methanol) is employed.

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar compounds like "this compound," typically operating in positive ion mode to protonate the basic amino group. The mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap, is then used for detection and quantification. In a triple quadrupole instrument, selected reaction monitoring (SRM) is frequently utilized for its high selectivity and sensitivity, where a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored.

Illustrative LC-MS parameters for the analysis of a related pyrazole derivative are presented in the table below. While specific values for "this compound" would require experimental optimization, this table provides a representative example of the instrumental conditions.

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | 5-95% B over 5-10 minutes |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3 - 4 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 - 100 L/hr |

| Collision Gas | Argon |

| Monitored Transition | Specific m/z of precursor -> product ion |

This table presents typical parameters for LC-MS analysis of small molecules and would need to be optimized for the specific analysis of "this compound".

Immunoassays for Specific Detection

While LC-MS is a powerful and versatile tool, immunoassays offer a complementary approach for the specific detection of "this compound," particularly in high-throughput screening settings. These assays rely on the highly specific binding interaction between an antibody and the target analyte (antigen). The development of a specific immunoassay for "this compound" would first require the generation of monoclonal or polyclonal antibodies that recognize the compound with high affinity and specificity.

This process typically involves conjugating "this compound" as a hapten to a larger carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to elicit an immune response in an animal model. Once high-affinity antibodies are produced and purified, they can be incorporated into various immunoassay formats, such as the enzyme-linked immunosorbent assay (ELISA).

In a competitive ELISA format, for instance, a known amount of labeled "this compound" and the biological sample are incubated in a microplate well coated with the specific antibody. The "this compound" in the sample competes with the labeled compound for binding to the antibody. The amount of labeled compound that binds is inversely proportional to the concentration of the analyte in the sample. The signal from the label (e.g., a colorimetric or fluorescent signal) is then measured to quantify the amount of "this compound" present.

The table below outlines the key steps and components in the development and use of an immunoassay for "this compound."

| Step/Component | Description |

| Antigen Preparation | Conjugation of "this compound" (hapten) to a carrier protein. |

| Antibody Production | Immunization of animals (e.g., rabbits, mice) and subsequent purification of polyclonal or monoclonal antibodies. |

| Assay Format | Commonly Enzyme-Linked Immunosorbent Assay (ELISA), either in a competitive or sandwich format. |

| Detection Method | Colorimetric, fluorescent, or chemiluminescent signal generated by an enzyme-conjugated secondary antibody. |

| Data Analysis | Generation of a standard curve using known concentrations of "this compound" to determine the concentration in unknown samples. |

This table provides a general outline for the development and application of an immunoassay. The specific details would be dependent on the successful generation of suitable antibodies.

Advanced Crystallography for Ligand-Target Complex Resolution

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of "this compound" when bound to its biological target, such as a protein kinase or receptor. This structural information is paramount for understanding the molecular basis of the compound's activity, guiding structure-activity relationship (SAR) studies, and facilitating the rational design of more potent and selective analogs.

The process of resolving a ligand-target complex structure by X-ray crystallography begins with the production of a highly pure and stable form of the target protein. This is often achieved through recombinant protein expression and purification. The purified protein is then co-crystallized with "this compound." This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for the growth of well-ordered crystals of the complex.

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded by a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the crystal. By fitting the known amino acid sequence of the protein and the chemical structure of "this compound" into the electron density map, a detailed atomic-resolution model of the ligand-target complex can be built and refined.

The resulting structure reveals the precise binding mode of "this compound" within the active site of its target, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is critical for explaining the compound's potency and selectivity and for identifying opportunities for chemical modifications to improve its properties.

The table below summarizes the key stages and considerations in the X-ray crystallographic analysis of a "this compound"-target complex.

| Stage | Key Considerations and Objectives |

| Protein Production and Purification | High yield and purity of the target protein are essential for successful crystallization. |

| Crystallization | Screening of various conditions to obtain well-diffracting crystals of the protein-ligand complex. |

| Data Collection | Use of a synchrotron X-ray source to obtain high-resolution diffraction data. |

| Structure Solution and Refinement | Phasing the diffraction data to generate an electron density map and building and refining the atomic model of the complex. |

| Structural Analysis | Detailed examination of the binding mode, protein-ligand interactions, and conformational changes in the protein upon ligand binding. |

This table outlines the general workflow for X-ray crystallography. The success of each stage is dependent on the specific properties of the target protein and the ligand.

Future Research Directions and Unexplored Avenues for 3 3 Amino 1h Pyrazol 5 Yl Phenol

Development of Novel 3-(3-amino-1H-pyrazol-5-yl)phenol Scaffolds with Enhanced Selectivity

A primary objective in the evolution of this compound-based therapeutics is the rational design of new scaffolds with superior selectivity for their intended biological targets. The inherent flexibility of the 3-aminopyrazole (B16455) core can lead to promiscuous binding to multiple targets, which can be both an advantage and a drawback. nih.gov Future efforts will be directed towards modifying the core structure to improve target specificity and minimize off-target effects.

Structure-Activity Relationship (SAR) studies will remain central to this effort. By systematically altering the substituents on both the pyrazole (B372694) and phenol (B47542) rings, researchers can probe the key interactions that govern binding affinity and selectivity. nih.govresearchgate.net For instance, replacing the phenol with other substituted aromatic or heterocyclic rings, or modifying the amino group, could significantly alter the compound's binding profile. The goal is to create derivatives that fit more precisely into the target's binding pocket, a strategy that has proven successful for other pyrazole-based inhibitors targeting kinases like JNK3 and AXL. researchgate.netacs.orgnih.gov The development of conformationally constrained analogs, where the flexibility of the molecule is reduced, is another promising strategy to enhance selectivity. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the optimization of compounds derived from this compound. These computational tools can analyze vast datasets from high-throughput screening, chemical libraries, and existing SAR studies to identify novel patterns and predict the biological activity of virtual compounds. eurasianjournals.com

AI algorithms can be employed to:

Predictive Modeling: Build models that predict the potency, selectivity, and pharmacokinetic properties of novel derivatives before they are synthesized, saving significant time and resources. eurasianjournals.com

De Novo Design: Generate entirely new molecular structures based on the this compound scaffold that are optimized for specific targets.

Virtual Screening: Screen large virtual libraries of compounds to identify those most likely to exhibit the desired biological activity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the compound's mechanism of action. nih.govupc.edu

By treating cells or preclinical models with the compound and subsequently analyzing the multi-omics data, researchers can:

Identify the full spectrum of molecular pathways modulated by the compound. nih.gov

Uncover novel biomarkers that can predict treatment response or toxicity.

Gain a deeper understanding of the complex biological networks involved in the compound's therapeutic effects. nih.gov

This holistic approach moves beyond a single-target perspective, providing a comprehensive map of the compound's cellular impact. For example, proteome-wide Cellular Thermal Shift Assay (CETSA) experiments can confirm target engagement in a cellular context, as has been done for other 3-aminopyrazole-based molecules. nih.gov This comprehensive mechanistic insight is crucial for advancing the most promising candidates into clinical development.

Exploration of Emerging Biological Targets for this compound

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comnih.gov While kinases are a major focus for pyrazole derivatives, future research should explore the potential of this compound and its analogs to modulate other emerging target classes. nih.govnih.govnih.gov

Potential new avenues for exploration include:

Epigenetic Targets: Modulators of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases.

Protein-Protein Interactions (PPIs): Development of molecules that can disrupt disease-relevant PPIs, which are often challenging to target with traditional small molecules.

Metabolic Enzymes: Targeting enzymes involved in cancer metabolism or other metabolic disorders.

Ion Channels and G-protein Coupled Receptors (GPCRs): Investigating the activity of these compounds on various receptors and channels implicated in a range of diseases.

The 3-aminopyrazole core, with its hydrogen bond donor and acceptor capabilities, is well-suited for forming key interactions with diverse protein targets. tandfonline.com Systematic screening of this compound derivatives against panels of these emerging targets could uncover novel therapeutic applications.

Addressing Gaps in Current Preclinical Research Models

The successful translation of a promising compound from the laboratory to the clinic is heavily dependent on the quality and predictiveness of preclinical research models. A key future direction will be the use of more sophisticated and clinically relevant models to evaluate the efficacy of this compound derivatives.

This includes moving beyond traditional 2D cell cultures and standard animal models to incorporate:

3D Organoid and Spheroid Cultures: These models more accurately mimic the complex microenvironment of human tissues and tumors, providing a better platform for assessing drug efficacy.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help predict clinical responses to anticancer agents.

Humanized Mouse Models: These models, which have a reconstituted human immune system, are invaluable for evaluating immunomodulatory agents.

Microfluidic "Organ-on-a-Chip" Systems: These devices can simulate the physiology of human organs, offering a platform for studying drug metabolism and toxicity in a more human-relevant context.

By employing these advanced preclinical models, researchers can gain a more accurate understanding of how this compound-based compounds will perform in human patients, thereby increasing the likelihood of successful clinical development. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-amino-1H-pyrazol-5-yl)phenol, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves multi-component reactions starting from substituted phenylhydrazines and carbonyl compounds. For example, condensation of hydrazine derivatives with β-ketoesters or aldehydes under acidic or basic conditions can yield pyrazole cores. Regioselectivity issues arise due to competing reaction pathways; controlling pH, temperature, and solvent polarity (e.g., DMF or ethanol) can favor the desired regioisomer . Purification via column chromatography or recrystallization is often required to isolate the target compound .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments and confirms substitution patterns (e.g., distinguishing amino vs. phenolic groups) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- FT-IR : Identifies functional groups (e.g., N-H stretches for amines, O-H for phenol) .

- Single-crystal X-ray diffraction (if applicable): Resolves ambiguities in regiochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate the compound's bioactivity?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition studies : Test against targets like superoxide dismutase (SOD) or cyclooxygenase (COX) via spectrophotometric assays .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use software like Discovery Studio or AutoDock to predict binding affinities with target proteins (e.g., SOD1 mutants) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to understand electronic properties and reactivity .

- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to guide synthesis .

Q. How can contradictory data in crystallographic refinement and spectroscopic analysis be resolved?

- Methodological Answer :

- Cross-validation : Compare X-ray crystallography data (e.g., SHELXL-refined structures) with NMR/IR results to identify discrepancies in hydrogen bonding or tautomerism .

- Dynamic NMR experiments : Resolve fluxional behavior (e.g., keto-enol tautomerism) by analyzing temperature-dependent spectra .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently to rule out impurities .

Q. What strategies improve yield and scalability in multi-step syntheses of pyrazole-phenol hybrids?

- Methodological Answer :

- Flow chemistry : Optimize reaction parameters (residence time, temperature) for intermediates like β-ketoesters .

- Microwave-assisted synthesis : Accelerate cyclocondensation steps, reducing side reactions .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., stoichiometry, solvent) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.